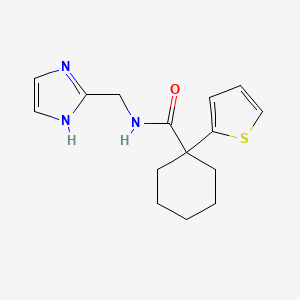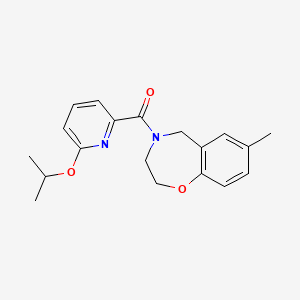![molecular formula C19H23N3O2 B6964137 (7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B6964137.png)
(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(propan-2-ylamino)pyridin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(propan-2-ylamino)pyridin-3-yl]methanone is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a pyridine moiety. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(propan-2-ylamino)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazepine ring.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzoxazepine intermediate.
Final Coupling: The final step involves coupling the two moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(propan-2-ylamino)pyridin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(propan-2-ylamino)pyridin-3-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity, making it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mecanismo De Acción
The mechanism of action of (7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(propan-2-ylamino)pyridin-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzodiazepines: These compounds share a similar benzene ring fused with a diazepine ring. They are well-known for their use as anxiolytics and sedatives.
Pyridine Derivatives: Compounds containing the pyridine ring are widely studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets (7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(propan-2-ylamino)pyridin-3-yl]methanone apart is its unique combination of the benzoxazepine and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(propan-2-ylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13(2)21-18-16(5-4-8-20-18)19(23)22-9-10-24-17-7-6-14(3)11-15(17)12-22/h4-8,11,13H,9-10,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJOLJNTRIAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)C(=O)C3=C(N=CC=C3)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6964063.png)
![[1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964069.png)
![[1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964087.png)
![[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone](/img/structure/B6964093.png)

![N-[(4-tert-butylphenyl)methyl]-4-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B6964104.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6964108.png)
![5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one](/img/structure/B6964116.png)
![[1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone](/img/structure/B6964123.png)
![[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B6964129.png)
![N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide](/img/structure/B6964130.png)
![[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(4-methoxyoxan-4-yl)methanone](/img/structure/B6964144.png)
![(3-Cyclopentyloxyphenyl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6964149.png)

